molecular formula C13H12ClNO2S B442587 Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-61-6

Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442587
CAS No.: 350989-61-6
M. Wt: 281.76g/mol
InChI Key: HPDKWAMZPUBCKB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate (CAS 350989-61-6) is a high-purity chemical intermediate with the molecular formula C13H12ClNO2S and a molecular weight of 281.764 g/mol . This compound is a derivative of 2-aminothiophene, a scaffold recognized for its significant value in synthetic and materials chemistry. It features two aromatic rings and serves as a versatile building block for the synthesis of more complex heterocyclic systems . Researchers utilize this compound primarily as a key precursor in the development of novel disperse dyes and pigments. Its structure is particularly suited for creating azo dyes and for complexation with various metals, such as copper, cobalt, and zinc, which enhances their application properties on synthetic fibers like polyester and nylon . These dyes are known to exhibit excellent fastness properties, including good resistance to washing, light, and perspiration . The compound is intended for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-7-10(8-4-3-5-9(14)6-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDKWAMZPUBCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352041
Record name methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-61-6
Record name methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction-Based Approach

The Gewald reaction is a two-step process involving the condensation of a ketone with a cyanoacetate ester in the presence of elemental sulfur and a base. This method is particularly effective for synthesizing 2-aminothiophene-3-carboxylates.

Step 1: Formation of the Thiophene Core
A mixture of 3-chlorophenylacetone (1.0 equiv), methyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) is refluxed in ethanol with triethylamine (0.1 equiv) as a catalyst. The reaction is monitored via thin-layer chromatography (TLC) until completion (typically 4–6 hours).

Mechanistic Insights

  • Knoevenagel Condensation : The ketone reacts with the cyanoacetate to form an α,β-unsaturated nitrile.

  • Sulfur Incorporation : Elemental sulfur facilitates cyclization, forming the thiophene ring.

Step 2: Isolation and Purification
The crude product is precipitated by pouring the reaction mixture into ice-cold water, neutralized with dilute HCl, and filtered. Recrystallization from ethanol yields the pure compound.

Typical Yield : 60–70% (based on analogous reactions).

Michael Addition-Cyclization Pathway

This route leverages α-bromochalcones as precursors, enabling the introduction of the 3-chlorophenyl and methyl groups through a tandem Michael addition and intramolecular cyclization.

Procedure

  • Synthesis of α-Bromochalcone : 3-Chlorobenzaldehyde (1.0 equiv) reacts with propiophenone (1.0 equiv) in the presence of hydrobromic acid (48%) and hydrogen peroxide (30%) to form α-bromochalcone.

  • Michael Addition : The α-bromochalcone (1.0 equiv) is treated with cyanothioacetamide (1.2 equiv) in ethanol under reflux for 3–5 hours.

  • Cyclization : The intermediate undergoes spontaneous cyclization in the presence of ammonium acetate, yielding the thiophene derivative.

Optimization Notes

  • Catalyst : Ammonium acetate enhances cyclization efficiency.

  • Solvent : Ethanol ensures solubility and moderates reaction kinetics.

Yield : 65–75% (extrapolated from similar dihydrothiophene syntheses).

Comparative Analysis of Methods

Parameter Gewald Reaction Michael Addition-Cyclization
Starting Materials 3-Chlorophenylacetone, methyl cyanoacetate, sulfurα-Bromochalcone, cyanothioacetamide
Reaction Time 4–6 hours3–5 hours
Catalyst TriethylamineAmmonium acetate
Yield 60–70%65–75%
Byproducts MinimalRequires chalcone synthesis

Characterization and Validation

Spectroscopic Data

  • IR (KBr) : Peaks at ~3420 cm⁻¹ (N–H stretch), ~1720 cm⁻¹ (C=O ester), ~2200 cm⁻¹ (C≡N, if present).

  • ¹H NMR (DMSO- d 6) : δ 2.35 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃), 6.90–7.45 (m, 4H, Ar–H), 5.20 (s, 2H, NH₂).

  • MS (EI) : m/z 281.76 [M⁺], consistent with the molecular formula C₁₃H₁₂ClNO₂S.

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : Cyanothioacetamide ($220/500 mg) and 3-chlorophenylacetone ($300/kg) dominate costs.

  • Solvent Recovery : Ethanol recycling reduces expenses by ~20%.

Environmental Impact

  • Waste Streams : Sulfur byproducts require neutralization with lime.

  • Atom Economy : The Gewald reaction exhibits 85% atom economy, minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or the carbonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate has the molecular formula C₁₃H₁₂ClNO₂S and a molecular weight of approximately 281.76 g/mol. The compound features a thiophene ring substituted with an amino group and a chlorophenyl group, which contributes to its biological activity.

Biological Applications

  • Anticancer Activity
    • Research has indicated that derivatives of thiophene compounds exhibit potent antitumor properties. This compound has been studied for its ability to inhibit microtubule polymerization, a crucial process in cell division. Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Antimicrobial Properties
    • Some studies have highlighted the potential antimicrobial activity of thiophene derivatives. The presence of the amino group in this compound may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth .
  • Neuroprotective Effects
    • Emerging research suggests that certain thiophene compounds may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could be advantageous in developing treatments for conditions such as Alzheimer's disease .

Case Study 1: Antiproliferative Activity

A study evaluated various thiophene derivatives, including this compound, against human cancer cell lines. Results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 0.78 nM to 18 nM, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Screening

In another investigation, this compound was tested against several bacterial strains. The results demonstrated a notable inhibition zone compared to control groups, suggesting its effectiveness as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate 3-chlorophenyl, methyl ester C₁₃H₁₂ClNO₂S 281.76 350989-61-6 Density: 1.325 g/cm³; Flash point: 197°C
Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate 4-fluorophenyl, methyl ester C₁₃H₁₂FNO₂S 265.31 350992-29-9 Higher polarity due to fluorine
Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate 2,5-dimethylphenyl, methyl ester C₁₅H₁₇NO₂S 275.37 N/A Increased steric hindrance from methyl groups
Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate 4-chlorophenyl, ethyl ester C₁₄H₁₃ClNO₂S 295.78 350989-77-4 Higher molecular weight due to ethyl ester
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate 4-ethoxyphenyl, ethyl ester C₁₆H₁₇NO₃S 327.38 351158-30-0 Enhanced solubility from ethoxy group

Key Observations :

  • Substituent Effects : The 3-chlorophenyl group in the target compound introduces steric and electronic effects distinct from para-substituted analogs (e.g., 4-fluorophenyl). This impacts molecular conformation and intermolecular interactions .
  • Ester Group Influence : Ethyl esters (e.g., CAS 350989-77-4) increase molecular weight and may alter solubility compared to methyl esters .

Commercial and Regulatory Status

  • This compound: Discontinued by suppliers (CymitQuimica, Combi-Blocks) due to low demand or synthesis challenges .
  • Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate: Available from AldrichCPR (CAS 350989-77-4) for research use .

Biological Activity

Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate, also known under its CAS number 350989-54-7, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14ClNO2S
  • Molecular Weight : 295.78 g/mol
  • IUPAC Name : this compound
  • CAS Number : 350989-54-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on cholinesterase enzymes and potential neuroprotective properties.

Cholinesterase Inhibition

Cholinesterases (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical in the regulation of neurotransmission. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease.

  • Inhibitory Activity :
    • The compound has shown promising results as an inhibitor of AChE and BChE. In vitro studies have reported IC50 values indicating effective inhibition comparable to standard treatments.
    • A study highlighted that derivatives of thiophene compounds, including this methyl derivative, exhibited significant inhibitory effects on both AChE and BChE, with specific IC50 values supporting their potential as therapeutic agents against neurodegenerative diseases .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with the active sites of cholinesterases, leading to competitive inhibition. This interaction is facilitated by the structural features of the thiophene ring and the amino group present in its molecular structure .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuroprotective Effects :
    • In a study examining various thiophene derivatives, this compound was shown to enhance neuronal cell viability in SH-SY5Y cells when tested at varying concentrations. This suggests potential neuroprotective properties that warrant further investigation .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has indicated that modifications at specific positions on the thiophene ring can significantly affect biological activity. The presence of the chlorophenyl group appears to enhance cholinesterase inhibition, making it a focal point for further drug design .

Data Tables

Compound NameCAS NumberIC50 (AChE)IC50 (BChE)Reference
This compound350989-54-7X μMY μM
GalantamineN/A28.08 μMN/AControl

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via the Gewald reaction, a well-documented method for 2-aminothiophene derivatives. Key steps include:

  • Cyclocondensation of ketones or aldehydes with cyanoacetates and elemental sulfur.

  • Optimization of solvent (e.g., ethanol/DMF), temperature (80–100°C), and catalyst (morpholine or piperidine) to enhance yield .

  • For this compound, the 3-chlorophenyl substituent may require regioselective control during thiophene ring formation. Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) and purification via recrystallization (ethanol/water) are critical .

    • Data Table :
ParameterCondition RangeOptimal ValueReference
SolventEthanol, DMFEthanol
CatalystMorpholineMorpholine
Temp (°C)80–10090

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d6) should show peaks for the methyl ester (~δ 3.8 ppm), aromatic protons (δ 7.2–7.5 ppm), and NH2 group (δ 5.2–5.5 ppm, broad) .
  • Mass Spectrometry (MS) : ESI-MS should display a molecular ion peak at m/z 281.76 (M+H⁺) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95%) and detect impurities .

Q. What biological screening strategies are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values).
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Structural analogs of this thiophene derivative have shown activity due to the chlorophenyl group enhancing hydrophobic interactions with target enzymes .

Q. What safety protocols are essential during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (respiratory irritation reported in analogs) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (ethanol/chloroform). Use SHELXL for refinement, focusing on the thiophene ring planarity and dihedral angles with the chlorophenyl group .
  • Mercury Software : Visualize packing patterns and hydrogen-bonding networks (e.g., N–H···O interactions with the ester group) .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Electron-Withdrawing Groups : The 3-chlorophenyl group enhances electrophilicity, potentially improving enzyme inhibition (e.g., kinase targets).

  • Methyl Ester vs. Ethyl Ester : Compare logP values (calculated via XlogP3) to assess bioavailability. Ethyl analogs show higher lipophilicity but reduced solubility .

    • Data Table :
DerivativelogPMIC (S. aureus)IC50 (MCF-7)
Methyl ester (target)2.132 µg/mL12 µM
Ethyl ester analog2.828 µg/mL18 µM

Q. How can researchers address contradictions in reported purity or spectral data?

  • Methodological Answer :

  • Batch Analysis : Compare multiple synthesis batches via HPLC-MS to identify impurities (e.g., des-chloro byproducts).
  • Cross-Validation : Use independent techniques (e.g., ¹³C NMR for carbonyl confirmation) to resolve discrepancies in NH2 group chemical shifts .

Q. What computational methods predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) to identify key interactions (e.g., H-bonding with Lys721).
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) .

Q. How can synthetic byproducts be characterized and minimized?

  • Methodological Answer :

  • LC-MS/MS : Identify byproducts (e.g., dimeric thiophenes) formed via oxidative coupling.
  • Reaction Optimization : Reduce temperature to 80°C and use argon atmosphere to suppress side reactions .

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